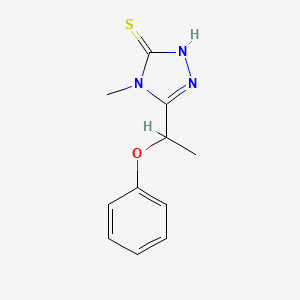

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities. These activities include antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, with the added benefit of low toxicity . The triazole ring is a versatile scaffold for the synthesis of various derivatives with potential biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions, as reported in the study of a similar compound, where a crystalline triazole thione was synthesized with excellent yield . Microwave-assisted synthesis is another method used to rapidly produce triazole derivatives, as seen in the preparation of triazolothiadiazoles . Regioselective synthesis is also a common approach to obtain specific triazole derivatives with desired substituents . The basic nucleus for these compounds can be synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray diffraction is used to determine the crystal structure and to support the formation of specific isomers, such as the thione tautomer . The dihedral angles between the triazole ring and other substituents can be significant, as observed in a related compound .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including aminomethylation and cyanoethylation, which occur at the nitrogen atom of the triazole ring . The reactivity of these compounds can be influenced by their molecular electrostatic potential and electronic parameters .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized by their physicochemical tools, including elemental analyses, thermal analysis, and spectroscopic methods . These compounds are typically crystalline, odorless, and insoluble in water but soluble in organic solvents . The melting temperatures and other properties are determined according to pharmacopeial methods . The biological activities of these compounds are often predicted theoretically and can guide the synthesis of new compounds with potential as biological inhibitors .

Scientific Research Applications

DNA Methylation Inhibitors

4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol derivatives have been explored as potential DNA methylation inhibitors. These compounds are synthesized with various substituents, showing promise for anti-tumor activity and the potential to affect the methylation level of tumor DNA (Hovsepyan et al., 2018).

Urease and Anti-Proliferative Activity

Studies have been conducted on 1,2,4-triazoles for their urease inhibition and anti-proliferative activities. These compounds are synthesized through a multistep process and have been evaluated for their potential in inhibiting urease activity and demonstrating anti-proliferative effects (Ali et al., 2022).

Corrosion Inhibition

Derivatives of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol have been investigated as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds have shown effectiveness in increasing inhibition efficiency with concentration and can be categorized as mixed-type inhibitors (Yadav et al., 2013).

Physicochemical Properties for Pharmaceutical Applications

The synthesis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol derivatives is significant in pharmaceutical science. Their high efficiency and low toxicity make them promising for the creation of new chemical compounds with potential biological activity (Kravchenko et al., 2018).

Antioxidant Evaluation

Various derivatives of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antioxidant activity. Some derivatives have shown potent antioxidant properties, particularly those with electron-releasing groups (Maddila et al., 2015).

Synthesis for Inhibitory Kinetics on Tyrosinase Activity

The synthesis of Schiff’s base derivatives of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol and their effects on tyrosinase activity have been investigated. These compounds have demonstrated potent inhibitory effects and could be useful in developing antityrosinase agents (Yu et al., 2015).

Antimicrobial Activities

New 1,2,4-triazoles, including derivatives of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their antimicrobial activities. They have shown varying degrees of effectiveness against pathogenic strains (Bayrak et al., 2009).

properties

IUPAC Name |

4-methyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8(10-12-13-11(16)14(10)2)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMSUPVWZLDOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387947 |

Source

|

| Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669750-24-7 |

Source

|

| Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)

![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)